![molecular formula C22H29ClO3 B1149172 (3S,8R,9S,10R,13S,14S)-17-氯-16-甲酰-10,13-二甲基-2,3,4,7,8,9,10,11,12,13,14,15-十二氢-1H-环戊并[a]菲并菲-3-基乙酸酯 CAS No. 1865-56-1](/img/structure/B1149172.png)

(3S,8R,9S,10R,13S,14S)-17-氯-16-甲酰-10,13-二甲基-2,3,4,7,8,9,10,11,12,13,14,15-十二氢-1H-环戊并[a]菲并菲-3-基乙酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

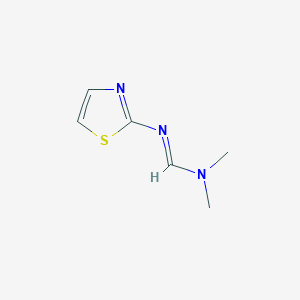

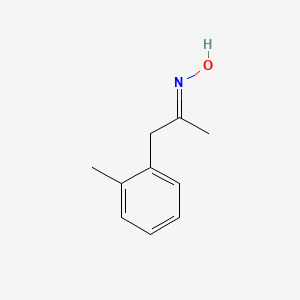

(3S,8R,9S,10R,13S,14S)-17-chloro-16-formyl-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate is a useful research compound. Its molecular formula is C22H29ClO3 and its molecular weight is 376.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality (3S,8R,9S,10R,13S,14S)-17-chloro-16-formyl-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3S,8R,9S,10R,13S,14S)-17-chloro-16-formyl-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

环戊并[c]菲并菲:化学和生物活性

- 环戊并稠合多环芳烃 (CP-PAHs),包括环戊并[c]菲并菲,已在环境中检测到,它们诱导细胞和组织反应的潜力引起了人们的兴趣。研究重点关注 CP-PAHs 的环境存在、化学、合成方法和生物活性。由于其环境存在和潜在的健康影响,这些化合物被考虑用于风险评估。综述还讨论了 CP[c]Ph 化合物诱导 CYP1A 基因表达的能力,它们的潜在诱变活性以及对环境健康的影响 (Brzuzan 等人,2013)。

氯代有机化合物的环境存在和影响

- 氯代有机化合物 (COCs),包括具有与本品类似的复杂结构的化合物,在环境中具有不同的来源和影响。同位素分析技术,例如碳 (13C、14C) 和氯 (37Cl) 的化合物特异性同位素分析 (CSIA),提供了区分 COCs 的生物成因和人为来源的潜力。这种方法可能与研究本品等特定氯化合物的环境行为和来源有关 (Aranami 等人,2006)。

属性

| 1865-56-1 | |

分子式 |

C22H29ClO3 |

分子量 |

376.9 g/mol |

IUPAC 名称 |

[(3S,10R,13S)-17-chloro-16-formyl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |

InChI |

InChI=1S/C22H29ClO3/c1-13(25)26-16-6-8-21(2)15(11-16)4-5-17-18(21)7-9-22(3)19(17)10-14(12-24)20(22)23/h4,12,16-19H,5-11H2,1-3H3/t16-,17?,18?,19?,21-,22-/m0/s1 |

InChI 键 |

UCTLHLZWKJIXJI-XJBINJAOSA-N |

手性 SMILES |

CC(=O)O[C@H]1CC[C@@]2(C3CC[C@]4(C(C3CC=C2C1)CC(=C4Cl)C=O)C)C |

SMILES |

CC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CC(=C4Cl)C=O)C)C |

规范 SMILES |

CC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CC(=C4Cl)C=O)C)C |

产品来源 |

United States |

Q1: What are some examples of natural products containing the "yl acetate" group, and what are their known biological activities?

A1: Several "yl acetate" containing compounds are found in nature, showcasing a range of biological activities. For instance:

- (Z)-8-tetradecenyl acetate and tetradecyl acetate are pheromone components in the leafroller moth Planotortrix octo, influencing its mating behavior. []

- Furan-2-yl acetate, isolated from marine Streptomyces spp., exhibits antiviral activity against fish nodavirus. []

- α-amyrin acetate, β-amyrin acetate, and their various long-chain fatty acid esters are found in Dorstenia arifolia and are known triterpenes with potential pharmacological properties. []

- cis-Chrysanthenyl acetate and cis-acetyloxychrysanthenyl acetate are present in the essential oil of Bubonium graveolens, contributing to its characteristic scent and potentially possessing biological activities. []

- Sulcatyl acetate (6-methyl-5-hepten-2-yl acetate) is a major component of the volatile fraction from Aristolochia trilobata and might have potential applications in fragrance or insect communication. []

Q2: Can you provide an example of how the structure of an "yl acetate" compound influences its biological activity?

A2: In the study of enantiomers of quinuclidin-3-ol derivatives, researchers found that human erythrocyte acetylcholinesterase and plasma butyrylcholinesterase exhibited stereoselectivity in hydrolyzing quinuclidin-3-yl acetate derivatives. The (R)-enantiomers were preferred substrates over the (S)-enantiomers, highlighting how subtle structural differences, like chirality, can significantly impact biological interactions. []

Q3: The paper mentions the use of 2,6-dimethyl-1,3-dioxan-4-yl acetate in antimicrobial compositions. What is its role, and how does it work synergistically with other components?

A3: Research indicates that 2,6-dimethyl-1,3-dioxan-4-yl acetate demonstrates synergistic antimicrobial activity when combined with glutaraldehyde. [] While the exact mechanism of this synergy requires further investigation, the combination significantly enhances the efficiency of antimicrobial treatments, particularly in media with high sulfide content and elevated temperatures.

Q4: The provided research papers discuss the synthesis of various "yl acetate" compounds. Can you describe a specific synthetic route used for one of these compounds?

A4: One example is the synthesis of (Z)-9-tetradecen-1-yl acetate and (Z)-11-tetradecen-1-yl acetate, components of the sex pheromone of the summer fruit tortrix moth (Adoxophyes orana). The synthetic route involves a series of steps, including:

Q5: How is computational chemistry employed in studying "yl acetate" compounds?

A5: Computational methods, like CASSCF and DFT calculations, are valuable tools for understanding the reactivity and reaction mechanisms of "yl acetate" compounds. For example, these methods revealed competitive chair (pericyclic) and boat (pseudopericyclic) transition states for the [, ] sigmatropic rearrangement of allyl esters, offering insights into the reaction pathway and its dependence on the chosen computational method. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3/'-De(diMethylaMino)-3/'-[[(2-Methoxyethoxy)Methyl]diMethylaMMonio]erythroMycin 9-OxiMe Chloride](/img/structure/B1149109.png)

![N-Methyl-2-[3-(1-methylpiperidin-4-yl)-1H-indol-5-yl]ethene-1-sulfonamide](/img/structure/B1149112.png)